Infigratinib phosphate
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Overview
Description
Infigratinib phosphate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors (FGFRs). It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer. This compound is known for its ability to inhibit FGFR1, FGFR2, and FGFR3, which play crucial roles in cell proliferation, differentiation, migration, survival, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of infigratinib phosphate involves multiple steps, starting from three primary starting materials and progressing through five intermediates. The synthetic route typically includes reactions such as nucleophilic substitution, amide bond formation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Infigratinib phosphate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Infigratinib phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and receptor-ligand interactions.
Biology: Investigated for its effects on cell signaling pathways and its role in cell proliferation and differentiation.
Medicine: Primarily used in the treatment of cholangiocarcinoma and other FGFR-driven cancers. .
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug discovery
Mechanism of Action
Infigratinib phosphate exerts its effects by inhibiting the FGFR signaling pathway. FGFRs are tyrosine kinase receptors that play a critical role in various cellular processes. This compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with FGFR amplifications, mutations, or fusions .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar indications.
Erdafitinib: An FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: A selective FGFR inhibitor under investigation for various cancers
Uniqueness
Infigratinib phosphate is unique due to its high selectivity for FGFR1, FGFR2, and FGFR3, making it particularly effective in cancers driven by FGFR alterations. Its ability to inhibit multiple FGFR subtypes provides a broader therapeutic potential compared to some other FGFR inhibitors .
Properties
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQNHCGYHLSITB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Cl2N7O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310746-10-1 |
Source
|
Record name | Infigratinib phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | INFIGRATINIB PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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